molecular formula C18H14ClN3O2 B099149 N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride CAS No. 15391-59-0

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride

Cat. No. B099149
CAS RN: 15391-59-0
M. Wt: 339.8 g/mol
InChI Key: CJHKAKZHZRBAGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a common theme in the provided papers. For instance, the first paper describes the synthesis of new AB-type monomers for polybenzimidazoles using a nucleophilic aromatic substitution (S N Ar) reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid . This method could potentially be adapted for the synthesis of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires detailed analysis using various spectroscopic techniques. The second paper provides an example of how the structure of a synthesized benzoxazole derivative was established using elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, and mass spectrometry . These techniques could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be inferred from the types of reactions they undergo. The third paper discusses the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which involves a sequence of reactions including the use of chloroacetylchloride and hydrazine hydrate . This suggests that similar reactive intermediates or functional groups might be involved in the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its practical applications. While the papers do not directly discuss the properties of this compound, they do provide information on the properties of similar heterocyclic compounds. For example, the antibacterial activity of the synthesized compounds in the third paper indicates that such heterocycles can have significant biological activity . This could suggest potential pharmacological applications for this compound.

Mechanism of Action

Target of Action

The primary targets of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride are yeast cells , specifically Saccharomyces cerevisiae . This compound has been found to have high antifungal activity .

Mode of Action

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride interacts with its targets by inhibiting their growth . The compound’s antifungal activity is attributed to its ability to disrupt the normal functions of the yeast cells .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of yeast cells, leading to their inhibited growth .

Pharmacokinetics

The compound’s antifungal activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride is the inhibition of yeast cell growth . The compound also has the potential to be used as a fluorescent probe , as it has been found to stain yeast cells with preferential accumulation at the vacuolar membrane and/or the perinuclear membrane of the endoplasmatic reticulum .

Action Environment

The action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride can be influenced by environmental factors such as the pH of the solution it is in . The compound’s photophysics (absorption and fluorescence emission) were studied in absolute ethanol, water, and other aqueous solutions of different pH values, which are relevant for its potential biological applications .

properties

IUPAC Name

N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2.ClH/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15;/h2-9H,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSGZIFDXNEUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908909
Record name N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10430-46-3
Record name Benzo[a]phenoxazin-7-ium, 9-(acetylamino)-5-amino-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10430-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Imino-5H-benzo[a]phenoxazin-9-yl)ethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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